Cas no 67829-75-8 (Ethyl 3-(2,4-dichlorophenoxy)propanoate)
Ethyl 3-(2,4-dichlorophenoxy)propanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(2,4-dichloro-phenoxy)propanoate
- 67829-75-8
- ethyl3-(2,4-dichlorophenoxy)propanoate
- ethyl 3-(2,4-dichlorophenoxy)propanoate
- Ethyl 3-(2,4-dichlorophenoxy)propanoate
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- MDL: MFCD11652121
- Inchi: 1S/C11H12Cl2O3/c1-2-15-11(14)5-6-16-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3
- InChI Key: OFEUORNUEUZSQW-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CCOC1=CC=C(Cl)C=C1Cl
Computed Properties
- Exact Mass: 262.0163496g/mol
- Monoisotopic Mass: 262.0163496g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 35.5Ų
Ethyl 3-(2,4-dichlorophenoxy)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651044-1g |
Ethyl 3-(2,4-dichlorophenoxy)propanoate |
67829-75-8 | 98% | 1g |
¥5951.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651044-5g |
Ethyl 3-(2,4-dichlorophenoxy)propanoate |
67829-75-8 | 98% | 5g |
¥18459.00 | 2024-05-04 | |
| Crysdot LLC | CD12043642-1g |
Ethyl 3-(2,4-dichlorophenoxy)propanoate |
67829-75-8 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12043642-5g |
Ethyl 3-(2,4-dichlorophenoxy)propanoate |
67829-75-8 | 97% | 5g |
$1177 | 2024-07-24 |
Ethyl 3-(2,4-dichlorophenoxy)propanoate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Ethyl 3-(2,4-dichlorophenoxy)propanoate
Ethyl 3-(2,4-Dichlorophenoxy)Propanoate: A Comprehensive Overview
Ethyl 3-(2,4-dichlorophenoxy)propanoate, also known by its CAS number 67829-75-8, is a compound of significant interest in the fields of organic chemistry and agricultural science. This compound is a member of the phenoxy acid ester family, which has been widely studied for its various applications. The CAS number 67829-75-8 serves as a unique identifier for this compound, ensuring its accurate identification in scientific literature and regulatory databases.
The molecular structure of ethyl 3-(2,4-dichlorophenoxy)propanoate consists of a phenoxy group (C6H4Cl2O-) attached to a propanoate ester (CH2CH2COOEt). The presence of the dichlorophenoxy group imparts unique chemical properties to the molecule, making it highly reactive under certain conditions. Recent studies have highlighted its potential as a precursor in the synthesis of more complex molecules, particularly in the development of herbicides and plant growth regulators.
One of the most notable applications of ethyl 3-(2,4-dichlorophenoxy)propanoate is in agriculture. As a component in herbicides, this compound has demonstrated effectiveness in controlling the growth of unwanted vegetation. Its ability to inhibit specific enzymatic pathways in plants makes it a valuable tool for crop management. Researchers have also explored its role in enhancing crop resilience against environmental stressors such as drought and temperature fluctuations.
Recent advancements in synthetic chemistry have led to improved methods for the production of ethyl 3-(2,4-dichlorophenoxy)propanoate. Traditional synthesis routes often involved multi-step processes with low yields, but modern techniques utilizing catalytic systems have significantly enhanced efficiency. These improvements not only reduce production costs but also minimize environmental impact, aligning with current sustainability goals.
The environmental fate and toxicity of ethyl 3-(2,4-dichlorophenoxy)propanoate have been extensively studied to ensure its safe use. Research indicates that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in soil and water systems. However, its potential bioaccumulation in aquatic organisms remains an area of concern that requires further investigation.
In conclusion, ethyl 3-(2,4-dichlorophenoxy)propanoate (CAS number 67829-75-8) is a versatile compound with diverse applications across multiple industries. Its chemical properties and biological activity continue to be subjects of intense research, driven by the need for innovative solutions in agriculture and environmental management. As scientific understanding evolves, this compound is poised to play an even greater role in addressing global challenges related to food security and sustainable resource management.
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